molecular formula C30H36O6SSi B13052564 [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate

Cat. No.: B13052564
M. Wt: 552.8 g/mol
InChI Key: SJOLEJUQAAQNDC-BLWFJGOFSA-N
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Description

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a thiolane ring, a benzoate ester, and a tert-butyl(diphenyl)silyl protecting group, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable dithiol and an electrophile.

    Introduction of the Benzoate Ester: The esterification of the thiolane ring with 2,4-dimethoxybenzoic acid is achieved using standard esterification techniques, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Protection with tert-butyl(diphenyl)silyl Group: The final step involves the protection of the hydroxyl group with tert-butyl(diphenyl)silyl chloride in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyl(diphenyl)silyl protecting group can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TBAF in tetrahydrofuran (THF) at room temperature.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Removal of the silyl protecting group to yield the free hydroxyl compound.

Scientific Research Applications

Chemistry

In chemistry, [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The thiolane ring and benzoate ester moieties can interact with biological macromolecules, providing insights into their function and structure.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. The presence of the thiolane ring and benzoate ester could impart biological activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. The thiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzoate ester can undergo hydrolysis, releasing the active thiolane moiety, which can then interact with its target.

Comparison with Similar Compounds

Similar Compounds

  • [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] benzoate
  • [(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 4-methoxybenzoate

Uniqueness

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate is unique due to the presence of both the thiolane ring and the 2,4-dimethoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C30H36O6SSi

Molecular Weight

552.8 g/mol

IUPAC Name

[(3R,5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-1-oxothiolan-3-yl] 2,4-dimethoxybenzoate

InChI

InChI=1S/C30H36O6SSi/c1-30(2,3)38(25-12-8-6-9-13-25,26-14-10-7-11-15-26)35-20-24-18-23(21-37(24)32)36-29(31)27-17-16-22(33-4)19-28(27)34-5/h6-17,19,23-24H,18,20-21H2,1-5H3/t23-,24+,37?/m1/s1

InChI Key

SJOLEJUQAAQNDC-BLWFJGOFSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H](CS3=O)OC(=O)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC(CS3=O)OC(=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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